molecular formula C14H20N2O2 B7464066 2-(4-Phenylpiperazin-1-yl)butanoic acid

2-(4-Phenylpiperazin-1-yl)butanoic acid

Cat. No.: B7464066
M. Wt: 248.32 g/mol
InChI Key: ZBVNAVQQPXRYPX-UHFFFAOYSA-N
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Description

2-(4-Phenylpiperazin-1-yl)butanoic acid is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a phenylpiperazine moiety attached to a butanoic acid chain. The phenylpiperazine structure is known for its biological activity, making this compound a subject of study in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Phenylpiperazin-1-yl)butanoic acid typically involves the reaction of 4-phenylpiperazine with butanoic acid derivatives. One common method is the alkylation of 4-phenylpiperazine with a butanoic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. After the reaction is complete, the product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification systems can streamline the production process, making it more efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions

2-(4-Phenylpiperazin-1-yl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The phenylpiperazine moiety can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles such as alkyl halides or nucleophiles like amines in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the butanoic acid chain.

    Reduction: Reduced forms of the phenylpiperazine moiety.

    Substitution: Substituted phenylpiperazine derivatives.

Scientific Research Applications

2-(4-Phenylpiperazin-1-yl)butanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Phenylpiperazin-1-yl)butanoic acid involves its interaction with specific molecular targets. In medicinal chemistry, it has been studied as an acetylcholinesterase inhibitor, which means it can inhibit the enzyme acetylcholinesterase, leading to increased levels of acetylcholine in the brain. This mechanism is particularly relevant in the context of Alzheimer’s disease, where acetylcholine levels are typically reduced .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Phenylpiperazin-1-yl)butanoic acid is unique due to its specific structure, which allows it to interact with a different set of molecular targets compared to other phenylpiperazine derivatives

Properties

IUPAC Name

2-(4-phenylpiperazin-1-yl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-2-13(14(17)18)16-10-8-15(9-11-16)12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBVNAVQQPXRYPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)N1CCN(CC1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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